Hexaphosphoric acid

Description

Contextualizing Polymeric Phosphorus Oxoacids within Modern Chemical Research

Phosphorus oxoacids are compounds containing phosphorus, oxygen, and hydrogen, with a potentially vast number of variations. wikipedia.org Within this class, polymeric phosphorus oxoacids, or polyphosphates, represent a significant area of modern chemical research. These compounds consist of tetrahedral PO₄ structural units linked by shared oxygen atoms, forming linear chains or cyclic structures. wikipedia.org Their importance extends across numerous disciplines; in biology, high-polymeric inorganic polyphosphates act as energy reserves, regulate metabolic processes, and are found in all kingdoms of life. wikipedia.orgnih.gov In materials science, the P-O bond's strength contributes to the thermal stability of phosphorus-containing polymers, making them useful in the development of new materials like polymers and ceramics. ontosight.ainih.gov Furthermore, polyphosphates are widely used in industrial applications, such as for mineral sequestration and corrosion control in municipal water treatment. researchgate.netampp.org The ability of phosphates to form extended linear or cyclic oligophosphates is a fundamental property that presents both a challenge and an opportunity in synthetic chemistry. nih.gov

Historical Trajectories and Foundational Academic Research on Condensed Phosphates

The study of condensed phosphates has a rich history. High-polymeric inorganic polyphosphates were first identified in living organisms by L. Liberman in 1890. wikipedia.org Initially regarded as "molecular fossils," their functional significance in metabolism and genetic control is now widely recognized. wikipedia.org A significant body of foundational academic work on the chemistry of phosphates and polyphosphates was compiled in the mid-20th century, notably in the multi-volume series "Topics in Phosphorus Chemistry" published between 1958 and 1983. mcgill.ca Research has continued to evolve, with ongoing discoveries of naturally occurring condensed phosphates. For instance, the first natural pyrophosphate mineral, canaphite, was not reported in the scientific literature until 1985, highlighting the continued exploration of phosphorus geochemistry. nih.gov The synthesis of specific oligomeric and cyclic condensed phosphates, often from solution-melts of polyphosphoric acids, has also been a dynamic area of investigation, leading to the creation of many previously unknown compounds. researchgate.net

Delineation of Hexameric Phosphorus Species in Academic Discourse

The term "hexaphosphoric acid" can be ambiguous, as it is used in academic and chemical literature to describe at least three distinct hexameric structures. These include an inorganic linear polyphosphate, an inorganic cyclic metaphosphate, and an organic inositol (B14025) phosphate (B84403). Understanding their structural differences is crucial for accurate scientific discourse.

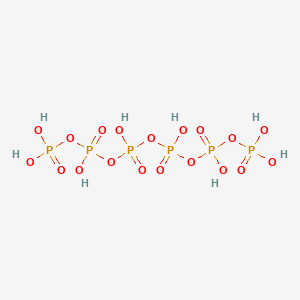

The linear form of this compound has the chemical formula H₈P₆O₁₉. nih.gov It is an acyclic condensed phosphate consisting of six orthophosphate tetrahedra linked in a straight chain by shared oxygen atoms. wikipedia.org The terminal phosphorus atoms of the chain share one oxygen atom, while the four internal phosphorus atoms each share two. wikipedia.org This structure is part of a homologous series of linear polyphosphoric acids that are formed through the condensation of phosphoric acid units. ampp.org The hydrolysis of such linear polyphosphates is a key area of study, with enzymatic degradation often proceeding via the sequential removal of terminal phosphate units. nih.govresearchgate.net

Cyclic metaphosphates are ring-structured oxyanions with the empirical formula (PO₃)⁻. wikipedia.org this compound in its cyclic form, also known as cyclothis compound, has the chemical formula H₆P₆O₁₈. ontosight.ai In this molecule, six phosphate tetrahedra are linked into a ring, with each tetrahedron sharing two oxygen vertices with its neighbors. wikipedia.org The formation of these stable ring structures is a characteristic feature of metaphosphate chemistry. wikipedia.org The synthesis of various cyclic metaphosphates, from trimetaphosphate up to decametaphosphate, can be achieved through the controlled hydrolysis of condensation products of phosphoric acid. researchgate.net These cyclic compounds are of interest for their potential applications in catalysis and materials science. ontosight.ai

Myo-inositol this compound, commonly known as phytic acid or IP6, is an organic phosphorus compound with the chemical formula C₆H₁₈O₂₄P₆. wikipedia.orgchemicalbook.com It is structurally distinct from the inorganic polyphosphates. Its structure consists of a myo-inositol ring (a six-carbon cyclitol) where each carbon atom is esterified with a phosphate group. researchgate.netresearchgate.net Phytic acid is the principal storage form of phosphorus in many plant tissues, particularly in seeds and bran. wikipedia.orgresearchgate.net In biological contexts, it is known for its strong binding affinity to mineral cations, which can affect their bioavailability. wikipedia.org While it contains six phosphate groups, it is not a condensed phosphate, as the phosphate units are not directly linked to each other but are individually attached to the central inositol ring. researchgate.net

Significance of Defined Oligomeric Phosphates in Advanced Chemical Synthesis and Theory

The synthesis and study of defined oligomeric phosphates—short-chain polyphosphates of a specific length—are of considerable importance in modern chemistry. The ability to selectively synthesize these molecules is an enduring challenge that pushes the boundaries of phosphorylation chemistry. nih.gov These well-defined structures are crucial for detailed biochemical studies and as potential drug candidates. nih.gov In the field of supramolecular chemistry, the propensity of phosphate ions to self-associate and form oligomeric clusters is a key area of focus. rsc.orgrsc.org The unique structure of specific oligomers, such as cyclic this compound, makes them potential catalysts for reactions involving phosphate group transfer. ontosight.ai Furthermore, glycosyl phosphates serve as versatile building blocks and glycosylating agents in the complex synthesis of oligosaccharides, demonstrating the utility of defined phosphate structures in advanced organic synthesis. nih.gov

Data Tables

Table 1: Comparison of Hexameric Phosphorus Species

| Feature | Linear this compound | Cyclic this compound | Myo-Inositol this compound (Phytic Acid) |

|---|---|---|---|

| Chemical Formula | H₈P₆O₁₉ nih.gov | H₆P₆O₁₈ ontosight.ai | C₆H₁₈O₂₄P₆ chemicalbook.com |

| Molecular Weight | 497.89 g/mol nih.gov | 479.88 g/mol (approx.) | 660.04 g/mol chemicalbook.com |

| Structure Type | Inorganic Linear Polyphosphate wikipedia.org | Inorganic Cyclic Metaphosphate ontosight.aiwikipedia.org | Organic Inositol Phosphate Ester wikipedia.org |

| P-O-P Linkages | Yes, five P-O-P bonds in a chain wikipedia.org | Yes, six P-O-P bonds in a ring ontosight.ai | No, phosphates are linked via a central inositol ring researchgate.net |

| Common Name(s) | this compound nih.gov | Cyclothis compound ontosight.ai | Phytic Acid, IP6 wikipedia.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Canaphite |

| Cyclothis compound |

| This compound |

| Myo-inositol this compound |

| Orthophosphoric acid |

| Phytic acid |

| Polyphosphoric acid |

Structure

3D Structure

Properties

CAS No. |

29444-63-1 |

|---|---|

Molecular Formula |

H8O19P6 |

Molecular Weight |

497.89 g/mol |

IUPAC Name |

[hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/H8O19P6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H2,1,2,3)(H2,4,5,6) |

InChI Key |

LSYVCAOPFHHUHM-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Myo Inositol Hexaphosphoric Acid Phytic Acid, Ip6 : a Chemical Research Perspective

Advanced Structural and Conformational Studies

The function of IP6 is intrinsically linked to its three-dimensional structure and conformational flexibility. Advanced analytical techniques and computational chemistry have provided profound insights into how its structure changes in response to its chemical environment.

The myo-inositol ring exists as a chair conformation. Due to the substitution pattern, IP6 can adopt two primary, non-equivalent chair conformations: one with five axial phosphate (B84403) groups and one equatorial (5ax/1eq), and its inverted form with one axial and five equatorial phosphate groups (1ax/5eq).

The equilibrium between these two conformations is highly sensitive to the surrounding chemical environment:

Effect of pH: The protonation state of the twelve acidic protons on the phosphate groups is a dominant factor. At very low pH (pH < 1), where the molecule is largely neutral, steric repulsion between the bulky phosphate groups favors the 1ax/5eq conformation. As the pH increases and the phosphates become deprotonated, strong electrostatic repulsion between the negatively charged axial phosphates destabilizes the 1ax/5eq form. This shifts the equilibrium significantly towards the 5ax/1eq conformation, which is believed to be the dominant form at neutral pH.

Effect of Cations: IP6 is an exceptional chelating agent. The binding of metal cations can dramatically alter the conformational preference. Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) can bridge multiple phosphate groups, locking the molecule into a specific conformation. For instance, the binding of certain metal ions can stabilize the 1ax/5eq conformer by mitigating the electrostatic repulsion between axial phosphates. The specific coordination geometry depends on the ion's size, charge, and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the structure and conformation of IP6 in solution.

³¹P NMR Spectroscopy: This method directly probes the phosphorus nuclei. The spectrum of IP6 is complex, with six distinct signals corresponding to the six unique phosphate groups (P1 to P6). The chemical shift (δ) of each phosphorus atom is highly sensitive to its orientation (axial vs. equatorial), its protonation state, and its involvement in metal chelation. In the dominant 5ax/1eq conformation, the single equatorial phosphate (P2) typically appears at a distinct chemical shift from the five axial phosphates. Changes in pH result in large, predictable changes in the chemical shifts as the phosphates deprotonate.

¹³C NMR Spectroscopy: The ¹³C spectrum provides complementary information about the carbon backbone of the inositol (B14025) ring. The chemical shift of each carbon is influenced by the stereochemistry of its attached phosphate group. A carbon atom bonded to an axial phosphate group is typically shielded (shifted upfield to a lower ppm value) compared to a carbon bonded to an equatorial phosphate group, a phenomenon known as the gamma-gauche effect. This allows for unambiguous assignment of the ring conformation when correlated with ³¹P NMR data.

The following table summarizes typical NMR characteristics used for structural assignment.

| Technique | Nucleus | Key Information Provided | Example Observation |

|---|---|---|---|

| ³¹P NMR | ³¹P | Phosphate orientation (axial/equatorial); Protonation state; Metal ion binding sites. | In the 5ax/1eq conformer, the equatorial P2 signal is distinct from the axial P1, P3, P4, P5, P6 signals. Shifts dramatically with pH changes. |

| ¹³C NMR | ¹³C | Ring conformation; Stereochemistry of phosphate attachment. | Carbons attached to axial phosphates (C1, C3-C6) are shifted upfield relative to the carbon with an equatorial phosphate (C2). |

| ¹H NMR | ¹H | Proton coupling constants (J-values) provide information on dihedral angles and thus ring conformation. | Large ³J(H,H) coupling constants between vicinal axial protons confirm a chair conformation. |

Computational methods are indispensable for interpreting experimental data and exploring the conformational landscape of IP6 where experiments are difficult.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the intrinsic properties of IP6. Researchers can compute the relative energies of the 5ax/1eq and 1ax/5eq conformers at different protonation states with high accuracy. DFT is also used to predict NMR chemical shifts and coupling constants, which can then be compared to experimental spectra to validate a proposed structure or assign ambiguous signals. These calculations have confirmed that electrostatic repulsion is the primary driver for the conformational switch upon deprotonation.

Molecular Dynamics (MD) Simulations: MD simulations model the behavior of IP6 and its environment (water, ions) over time. Using classical force fields, these simulations can reveal the dynamic equilibrium between conformers, the specific binding modes of different metal ions, and the structure of the hydration shell around the molecule. MD is particularly powerful for studying how IP6 interacts with larger biomolecules like proteins, showing how the flexible IP6 molecule can adapt its conformation to fit into a binding pocket. Simulations have been crucial in understanding the complex, multivalent interactions that define IP6 chelation and its biological recognition.

Complexation Chemistry and Metal Ion Interactions

Myo-inositol hexaphosphoric acid (IP6), commonly known as phytic acid, possesses a unique molecular structure characterized by a myo-inositol ring esterified with six phosphate groups. chalmers.se This structure, with its twelve replaceable protons, confers upon IP6 a remarkable ability to chelate multivalent cations. chemicalbook.comnih.gov

Phytic acid is a potent chelating agent for a wide array of multivalent cations, including but not limited to, iron (Fe²⁺/Fe³⁺), calcium (Ca²⁺), copper (Cu²⁺), and zinc (Zn²⁺). atamanchemicals.comresearchgate.netredalyc.org The negatively charged phosphate groups readily bind with these positively charged metal ions, forming stable complexes. nih.gov This strong chelating capacity is a central aspect of its chemical behavior and has been the subject of extensive research. atamanchemicals.comresearchgate.netredalyc.org The order of binding affinity for some common divalent cations has been reported in various studies, with one study suggesting the order of Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ > Fe³⁺ > Ca²⁺. nih.gov Another study reported a slightly different order: Zn²⁺ > Cu²⁺ > Co²⁺ > Mn²⁺ > Ca²⁺. nih.gov These variations highlight the complexity of the interactions, which can be influenced by experimental conditions.

The interaction is not limited to nutritionally relevant minerals. Research has also explored the chelation of heavy metals and radionuclides, such as hexavalent uranium (U(VI)). The strong interaction between phytic acid and U(VI) is of interest for potential environmental remediation applications.

The formation of metal-phytate complexes in solution is a complex process governed by factors such as the metal-to-ligand molar ratio, pH, and the protonation state of the phytate ligand. frontiersin.org The stoichiometry of these complexes can vary significantly. For instance, in the presence of excess phytic acid and at low pH, soluble species with a 1:1 metal-to-phytate ratio are often predominant. nih.gov However, when metal cations are in excess, precipitation of solid phytate complexes is more likely to occur. nih.gov

The stability of these complexes is metal-dependent. For example, Fe(III)-phytate complexes exhibit significantly higher stability compared to Fe(II)-phytate complexes. nih.govfrontiersin.org Studies have also shown that the stability of metal-phytate complexes follows the general trend of Al³⁺ > Fe³⁺ > Mg²⁺ > Fe²⁺ > Ca²⁺. researchgate.net The solubility of these complexes is also pH-dependent, with many being insoluble at mid-range pH values (e.g., Fe₄/Al₄-phytate at pH 5-7 and Ca₆/Mg₆-phytate at pH > 7.5) and only becoming soluble at very low pH. researchgate.net

Table 1: Solubility Order of Metal-Phytate Complexes

| Condition | Solubility Order |

| Metal Species | Na, Ca, Mg > Cu, Zn, Mn, Cd > Al, Fe nih.govplos.org |

| pH | pH 5.0 > pH 7.5 nih.govplos.org |

| Presence of Chelators | EDTA > Citric Acid nih.govplos.org |

The precipitation of metal-phytate complexes from solution allows for their isolation and characterization in the solid state. Various analytical techniques are employed for this purpose, including Fourier-transform infrared spectroscopy (FT-IR) and solid-state ³¹P nuclear magnetic resonance (NMR) spectroscopy. nih.govplos.orgresearchgate.net These methods provide insights into the molecular structure and bonding within the precipitates.

For example, FT-IR spectroscopy can be used to distinguish between metal phytate and metal phosphate compounds based on their unique spectral features in the 1000 to 700 cm⁻¹ region. researchgate.net Solid-state ³¹P NMR provides information about the chemical environment of the phosphorus atoms, which is altered upon complexation with metal ions.

The synthesis of metal-phytate precipitates can be achieved through methods like hydrothermal reaction. nih.gov For instance, strontium-phytate (SrPhy) and zinc-phytate (ZnPhy) complexes have been synthesized and their molecular formulas determined as C₆H₁₂O₂₄P₆Sr₄·5H₂O and C₆H₁₂O₂₄P₆Zn₆·6H₂O, respectively. nih.gov The stoichiometry of the precipitates is influenced by the pH of the solution and the metal-to-phytate ratio. tandfonline.com

The mechanism of chelation involves the electrostatic interactions between the negatively charged phosphate groups of the phytate molecule and the positive charge of the metal cations. frontiersin.org Potentiometric titration studies have been instrumental in elucidating the complex formation mechanisms. frontiersin.org These studies have revealed that different metal ions can interact with different binding sites on the phytate molecule. For example, alkaline earth metals and transition metals have been shown to bind to different sites. frontiersin.org

The speciation of metal-phytate complexes is highly dependent on pH. At physiological pH, the phosphate groups are partially ionized, resulting in the phytate anion which readily interacts with cations. atamanchemicals.com The negative charge of phytate increases with rising pH, enhancing its interaction with cations and leading to the formation of various soluble and insoluble complexes. researchgate.net The ionic strength of the medium and the nature of the cation also play a crucial role in determining the speciation. nih.gov

Reactivity and Chemical Transformations of IP6

The hydrolysis of phytic acid, or dephosphorylation, is a stepwise process where phosphate groups are sequentially cleaved from the inositol ring. wikipedia.orgnih.gov This process can be catalyzed by enzymes known as phytases. Phytases are a type of phosphatase that specifically act on phytic acid. wikipedia.org

The enzymatic hydrolysis mechanism is a two-step process. nih.gov The first step involves a nucleophilic attack by the enzyme, leading to the formation of a phosphohistidine (B1677714) intermediate and the release of a lower-phosphorylated inositol. nih.gov In the second step, a water molecule is recruited to hydrolyze this intermediate, releasing inorganic phosphate. nih.gov

Phytases are classified based on the position of the first phosphate group they hydrolyze on the inositol ring. The International Union of Biochemistry and Molecular Biology recognizes three main types: 3-phytase, 4-phytase, and 5-phytase. wikipedia.org The dephosphorylation pathway can be specific to the enzyme. For example, the hydrolysis of phytic acid by 3-phytase from Saccharomyces cerevisiae initiates at the C3 position of the inositol ring, followed by the consecutive removal of adjacent phosphates. researchgate.net

The presence of metal ions can significantly impact the enzymatic hydrolysis of phytic acid. Complexation with multivalent cations can stabilize phytic acid and hinder its hydrolysis by phytases. nih.gov For example, the inhibition of phytase from Aspergillus niger was found to be highest in the presence of iron-phytate complexes. nih.gov Conversely, some metal ions have been shown to increase phytase activity. tandfonline.com

Interactions with Organic Molecules: Advanced Ligand Chemistry

Myo-inositol this compound (IP6), commonly known as phytic acid, is a remarkable natural product from a chemical perspective. Its structure, featuring a myo-inositol ring with six phosphate groups, makes it a highly versatile multidentate ligand capable of complex interactions with a wide array of molecules. scispace.comisnff-jfb.com The twelve reversibly exchangeable protons on these phosphate groups allow it to exist in various deprotonated states, which dictates its behavior as a polyanionic chelating agent. scispace.comresearchgate.net This section explores the advanced ligand chemistry of phytic acid, focusing on its interactions with other organic molecules.

The primary driver of phytic acid's ligand activity is its ability to form stable coordination compounds. scispace.com It readily interacts with biogenic and synthetic polyamines, which are crucial in cellular processes. Research has quantified the stability of adducts formed between phytic acid and various amines, including putrescine, cadaverine, spermidine, and spermine. rsc.org The formation of these adducts is governed by a balance of factors, including the charge of the species involved, the flexibility of the amine, the formation of hydrogen bonds, and desolvation processes. rsc.org Thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of these interactions have been determined through potentiometric titrations and isothermal titration calorimetry, providing a quantitative understanding of the binding events. rsc.org

Phytic acid also exhibits significant interactions with proteins. Its ability to bind with proteins can be direct or mediated by metal ions, sometimes resulting in the formation of insoluble ternary complexes. researchgate.net Studies have investigated its interaction with human serum albumin and have shown that it can influence the assembly of viral proteins, such as the immature HIV-1 Gag lattice, by making ionic contacts with lysine (B10760008) residues. mdpi.comwikipedia.org The interaction with microsomal Cytochromes P450 (CYPs) has also been explored, demonstrating the weak ability of IP6 to interact in the heme active site. nih.gov

The table below summarizes key findings on the interaction of phytic acid with various organic molecules, highlighting its versatility as a ligand.

| Interacting Molecule Type | Specific Examples | Nature of Interaction | Key Findings |

| Polyamines (Biogenic) | Putrescine, Cadaverine, Spermidine, Spermine | Adduct formation via electrostatic interactions and H-bonds | Stability constants and thermodynamic parameters (ΔG°, ΔH°, ΔS°) determined, showing stable adduct formation. rsc.org |

| Heterocyclic Ligands | 1,10-phenanthroline | Co-ligation in a metal complex | Forms a tetranuclear Cu(II) complex where phytate acts as both a monodentate and a bridging bidentate ligand. mdpi.com |

| Proteins | Human Serum Albumin, HIV-1 Gag protein | Ionic contacts, complex formation | Can modulate protein activity and assembly; facilitates the formation of the HIV-1 Gag lattice. mdpi.comwikipedia.org |

Role as a Chemical Precursor in Material Science (e.g., phosphorus-based flame retardants, focusing on chemical modification and bonding)

The high phosphorus content of myo-inositol this compound (approximately 28% by weight) makes it a highly effective and renewable bio-based precursor for phosphorus-based flame retardants. ncsu.eduresearchgate.net Its unique molecular structure allows for various chemical modifications, enabling its incorporation into different polymer matrices to enhance their fire safety. researchgate.net The primary mechanism of action for phytic acid-based flame retardants involves promoting the dehydration and carbonization of the material upon heating, forming a stable, insulating char layer that impedes the transfer of heat and oxygen, thus suppressing combustion. nih.govdoi.org

Chemical modification is key to harnessing phytic acid's potential. It is frequently reacted with nitrogen-rich compounds to create flame retardants that benefit from the synergistic flame-retardant effect of phosphorus and nitrogen (P-N). ncsu.edu

Ionic Crosslinking: Phytic acid can be reacted with molecules like melamine (B1676169) or dicyandiamide (B1669379) through simple ion crosslinking reactions. ncsu.edumdpi.com For example, a bio-based intumescent flame-retardant polyelectrolyte was prepared by reacting phytic acid with melamine, which was then used as a curing agent for urea-formaldehyde resin coatings on wood. mdpi.com

Reaction with Urea (B33335): Phytic acid can react with urea in the liquid phase to form a P-N synergistic flame retardant that can be impregnated into wood or used to treat lyocell fibers. researchgate.netncsu.edu

More complex flame-retardant systems are synthesized by forming covalent bonds between phytic acid and other molecules, which can then be grafted onto a substrate.

Esterification: An efficient phosphorus-containing flame retardant, PAPBTCA, was synthesized by reacting phytic acid with pentaerythritol (B129877) and 1,2,3,4-butane tetracarboxylic acid (BTCA). nih.gov A similar compound, HPPHBTCA, was also synthesized for treating wool fabrics. doi.org In these cases, ester bonds are formed between the flame retardant and the hydroxyl groups of the substrate (e.g., cellulose (B213188) or wool fibers), leading to excellent durability and resistance to washing. doi.org

Polycondensation: Phytic acid has been derivatized with other bio-based polymers like lignin (B12514952). In a solvent-free polycondensation reaction, covalent C–P–O and P–O–P bonds were formed between the hydroxyl groups of lignin and the phosphate groups of phytic acid. rsc.org This modification significantly increased the thermal stability and char formation of the lignin. rsc.org

The effectiveness of these phytic acid-based flame retardants has been demonstrated across a variety of materials. The table below presents research findings on the performance of different formulations.

| Substrate | Phytic Acid Modification | Performance Metric | Result |

| Cellulosic Paper | Modified with dicyandiamide (20% concentration) | Limiting Oxygen Index (LOI) | Increased from 19.6% to 41.5%. ncsu.edu |

| Cotton Fabric | Treated with 200 g/L PAPBTCA (phytic acid, pentaerythritol, BTCA) | Peak Heat Release Rate (pHRR) | Decreased by 90%. nih.gov |

| Poplar Wood | Impregnated with phytic acid-urea (1:6 molar ratio) | Peak Heat Release Rate (pHRR) | Reduced by 63.8%. ncsu.edu |

| Poplar Wood | Impregnated with phytic acid-urea (1:6 molar ratio) | Total Smoke Release (TSR) | Reduced by 80.0%. ncsu.edu |

| Wood Coating | Phytic acid-melamine cured urea-formaldehyde resin | Total Heat Release (THR) | 91.51% lower than uncoated wood. mdpi.com |

| Wool Fabric | Treated with HPPHBTCA (phytic acid, pentaerythritol, BTCA) | Vertical Burning Test | Achieved self-extinguishing performance, even after 20 washing cycles. doi.org |

| Kraft Lignin | Derivatized with phytic acid (0.4 mol per mol of lignin) | Limiting Oxygen Index (LOI) | Increased from 21.8% to 26%. rsc.org |

These examples underscore the role of myo-inositol this compound as a versatile and effective chemical precursor in material science, offering a sustainable route to high-performance flame retardants. mdpi.comresearchgate.net

Advanced Methodologies in Hexaphosphoric Acid Research

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of polyphosphoric acids. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Quantum Mechanical Studies (DFT, ab initio) for Electronic Structure and Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and inherent reactivity of hexaphosphoric acid. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

For instance, DFT calculations have been used to investigate the stability and reactivity of different conformers of polyphosphoric acids. researchgate.net These studies can determine the most stable molecular conformation in the gas phase, which often corresponds to the structure observed in the crystalline state. science.govscience.gov By analyzing the electron distribution and molecular orbitals, researchers can identify reactive sites within the molecule, predicting how it will interact with other chemical species.

Table 1: Representative Quantum Mechanical Calculation Parameters

| Method | Basis Set | Property Calculated | Application |

| DFT (B3LYP-D3) | cc-pVTZ | Molecular Conformation | Determining the most stable structure of polyphosphoric acid in the gas phase. science.govscience.gov |

| DFT | - | Hydrogen Bonding Interactions | Analyzing the binding of substrates to phosphoric acid catalysts. acs.org |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of the conformational landscape and behavior in solution. researchgate.netresearchgate.netresearchgate.net

These simulations are particularly useful for understanding how polyphosphoric acids behave in different environments, such as in aqueous solutions or in mixtures with other substances like bitumen. researchgate.net For example, MD simulations have shown that polyphosphoric acid has a strong interaction with aromatic compounds, which can influence its solubility and reactivity. researchgate.net Furthermore, MD has been employed to study the changes in the coordination environment of ions in phosphate (B84403) glasses as a function of modifier concentration. researchgate.net

Mechanistic Computational Analysis of Chemical Reactions

Computational analysis is a powerful tool for elucidating the mechanisms of chemical reactions involving polyphosphoric acids. dokumen.pubscribd.com By modeling the reaction pathways, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactions occur. dokumen.pub

For example, computational studies have been used to probe the mechanisms of reactions catalyzed by polyphosphoric acid. dokumen.pub These analyses can help in optimizing reaction conditions and in the design of more efficient catalysts. acs.org In the context of asphalt (B605645) modification, computational analysis has helped to explain the increased stiffness of asphalt binder due to the addition of polyphosphoric acid, suggesting mechanisms such as cross-linking and cyclization. researchgate.net

Prediction of Acid-Base Equilibria and Speciation

The acidity and speciation of polyphosphoric acids in solution are crucial for their application. Computational methods can be used to predict the pKa values of the various acidic protons in this compound, providing insight into its acid-base equilibria. sci-hub.se

Molecular dynamics simulations can predict the distribution of different phosphoric acid species as a function of conditions like temperature and concentration. sci-hub.se This information is vital for understanding how the acidity of a phosphoric acid solution can be tuned, which is important for applications such as the synthesis of silyl-phosphates for the electronics industry. sci-hub.se Studies have shown that polyphosphates like pyrophosphoric acid and triphosphoric acid have lower pKa values compared to orthophosphoric acid, indicating stronger acidity. sci-hub.se

Advanced Analytical Techniques

Complementing computational approaches, advanced analytical techniques are essential for the experimental characterization of this compound and its oligomers.

High-Resolution Mass Spectrometry for Oligomer Identification

High-resolution mass spectrometry (HRMS) is a key technique for identifying and characterizing the different oligomers present in a sample of polyphosphoric acid. researchgate.netunina.it HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of individual molecules.

This technique is invaluable for analyzing complex mixtures of polyphosphoric acids and their derivatives. researchgate.net When coupled with separation techniques like gas or liquid chromatography, HRMS enables the non-target analysis of environmental samples to identify emerging organophosphate esters. researchgate.net The precise mass data obtained from HRMS is crucial for confirming the presence of specific oligomers, including this compound, and for studying their subsequent reactions and degradation products. google.az

Chromatographic Separations of Phosphate Oligomers (e.g., HPLC, Ion Chromatography)

The characterization of polyphosphate samples, which typically consist of a mixture of oligomers with varying chain lengths, relies heavily on high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are indispensable tools for this purpose, allowing for the detailed "fingerprinting" of complex polyphosphoric acid mixtures.

Ion Chromatography (IC) with suppressed conductivity detection is a premier method for the separation and determination of individual polyphosphate oligomers. This technique leverages anion-exchange columns, such as the IonPac™ AS11 or the higher-capacity IonPac™ AS16, which exhibit strong selectivity for polyvalent anions like polyphosphates. A gradient of a hydroxide (B78521) eluent (e.g., sodium hydroxide or potassium hydroxide) is used to elute the phosphate oligomers from the column, with shorter chains eluting first, followed by progressively longer chains. The use of an eluent generator system ensures high reproducibility of retention times. The high hydroxide concentrations needed to elute the larger, highly-charged polyphosphates are managed by a self-regenerating suppressor, which reduces background conductivity and allows for sensitive detection. This methodology is powerful enough to resolve and display over 60 distinct peaks in a polyphosphoric acid sample, providing a detailed chain-length distribution profile.

Ion-Pair Reversed-Phase (IP-RP) HPLC is another robust technique used for the analysis of phosphate-containing polymers. This method involves a hydrophobic stationary phase (like C18) and a mobile phase containing an ion-pairing agent, such as a tertiary amine. The positively charged ion-pairing agent neutralizes the negative charges on the phosphate backbone, allowing the oligomers to be retained and separated based on their hydrophobicity. IP-RP is particularly valuable for its compatibility with mass spectrometry (MS), enabling detailed structural confirmation of the separated oligomers.

| Technique | Column Type | Typical Mobile Phase/Eluent | Detection Method | Key Application |

|---|---|---|---|---|

| Ion Chromatography (IC) | IonPac™ AS11, AS16 (Anion Exchange) | Potassium or Sodium Hydroxide Gradient | Suppressed Conductivity | High-resolution separation of polyphosphate oligomers by chain length. |

| Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) | Reversed Phase (e.g., C18, PRP-1) | Acetonitrile/Buffer with Ion-Pairing Agent (e.g., Tetrabutylammonium hydroxide, Triethylammonium nitrate) | UV (Indirect) or Mass Spectrometry (MS) | Separation of oligomers with high compatibility for MS-based identification. |

In Situ Spectroscopic Monitoring of Reactions

Understanding the kinetics and mechanisms of polyphosphate synthesis and transformation requires the ability to observe these processes as they occur. In situ spectroscopic techniques provide a window into the reaction vessel, allowing for real-time monitoring of changes in molecular structure and concentration.

Fourier Transform Infrared (FTIR) spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a powerful method for this purpose. In situ ATR-FTIR can be used to study the interactions of phosphate species at interfaces, for example, by monitoring the sorption of myo-inositol hexakisphosphate on mineral surfaces in real time. Changes in the vibrational bands corresponding to P=O and P-O-P groups can be tracked throughout a reaction, providing direct insight into the progression of phosphate condensation or hydrolysis. Similarly, Fiber-optic Fourier Transform Near-Infrared (FTNIR) spectroscopy has been employed for the in situ monitoring of polymerization reactions, tracking the evolution of specific chemical functional groups over time.

More advanced methods, such as Phosphorus Kβ X-ray Emission Spectroscopy (XES), are emerging as novel tools for probing the electronic structure of phosphate-containing biomolecules directly in aqueous solutions. This technique is sensitive to the chemical environment of the phosphorus atom, including its bonding and interactions with surrounding ions, offering a unique method for studying non-covalent interactions and chemical changes in phosphate molecules in situ.

X-ray Diffraction and Scattering for Solid-State and Solution Structure

Determining the three-dimensional arrangement of atoms and molecules is fundamental to understanding the properties of this compound and its derivatives. X-ray based techniques are the primary methods for elucidating both solid-state and solution structures.

For solid materials, X-ray Diffraction (XRD) is the definitive technique for identifying crystalline phases and determining atomic structure. Crystalline orthophosphoric acid, a fundamental building block, has been thoroughly characterized by XRD, revealing details of its hydrogen-bonding network. However, many polyphosphate materials, including commercial sodium hexametaphosphate, are often prepared as amorphous solids. In these cases, XRD patterns show broad, diffuse halos rather than sharp Bragg peaks, confirming the lack of long-range crystalline order.

To understand the structure of polyphosphates in solution, X-ray scattering techniques are employed. Small-Angle X-ray Scattering (SAXS) provides information on the size, shape, and intermolecular organization of macromolecules in solution. SAXS studies have revealed how factors like salt concentration can induce liquid-liquid phase separation in polyphosphate solutions by stabilizing their intermolecular association. For more detailed atomic-level information, Total X-ray Scattering coupled with Pair Distribution Function (PDF) analysis is used. This powerful technique provides information about local structure, such as the coordination geometry of metal ions complexed with polyphosphate chains in solution. PDF analysis has been used to experimentally corroborate metal-oxygen coordination distances that were predicted by molecular dynamics simulations, providing a comprehensive picture of the structure of metal-polyphosphate complexes in their hydrated state.

Synthetic Method Development and Optimization

The development of new synthetic strategies for polyphosphates is driven by the need for greater control over chain length, purity, and the incorporation of desired functionalities. Modern approaches focus on catalytic efficiency, sustainability, and precision control.

Catalyst Design and Evaluation for Phosphate Chemistry

Catalysts are essential for controlling the condensation of orthophosphates into longer polyphosphate chains. The design of efficient and recyclable heterogeneous catalysts is a major focus of research. Porous metal phosphates have emerged as a promising class of materials due to their robust structures and tunable surface properties.

Zirconium phosphates (ZrP), for instance, are known for their layered inorganic structure and the presence of Brønsted acid sites (P-OH groups) on their surface, which can be tailored for specific catalytic reactions. Significant research has gone into creating mesoporous zirconium phosphates with high surface areas (200–500 m²/g), which enhances the number of accessible active sites and improves catalytic activity in reactions like Pechmann condensation.

Another advanced approach is the synthesis of mixed-metal phosphates, such as porous magnesium aluminum phosphate (MALPO). These materials can be synthesized to have a high specific surface area and hierarchical porosity, which facilitates access to catalytic sites. The basic sites within these materials make them highly efficient catalysts for C-C bond-forming reactions, and they demonstrate excellent recyclability without loss of structural integrity. These principles of designing porous, high-surface-area materials with tunable acidic or basic sites are directly applicable to the development of next-generation catalysts for controlled phosphate condensation.

Green Chemistry Principles in Phosphate Synthesis

Applying the principles of green chemistry to phosphate synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using energy-efficient processes.

A key strategy is the development of solvent-free synthetic methods. One such approach is **gas-liquid interfacial

Emerging Research Directions and Future Outlook

Novel Applications in Advanced Materials Science

The inherent ability of phosphate (B84403) units to polymerize into diverse structures makes hexaphosphoric acid a cornerstone for developing advanced inorganic materials. The focus is on leveraging its fundamental chemical properties to create materials with unique structural and catalytic characteristics.

This compound is a member of the polyphosphate family, which are polymers formed from tetrahedral PO₄ structural units linked by sharing oxygen atoms. wikipedia.org These can form linear chains or cyclic structures. wikipedia.org This fundamental ability to form a stable, repeating phosphoester backbone is central to their role in inorganic polymer chemistry. researchgate.net The field of phosphorus-containing polymers is expanding, with polyphosphoesters, polyphosphonates, and polyphosphazenes being key areas of research. researchgate.netmdpi.commdpi.com The synthetic flexibility of these polymers allows for the development of a wide range of materials. nih.gov The phosphorus atom in the polymer backbone can be functionalized, allowing for the tuning of material properties. mdpi.com

The primary role of compounds like this compound is as a precursor or model for the synthesis of these larger, more complex inorganic polymers. The P-O-P (phosphoanhydride) bonds that characterize this compound are the same linkages that form the backbone of polyphosphate polymers. wikipedia.org Research is focused on controlling the polymerization process to create polymers with specific chain lengths, branching, or cyclic structures. The introduction of phosphate groups into polymer structures has been shown to enhance properties such as fire resistance and biocompatibility. nih.govacs.org

Table 1: Key Classes of Phosphorus-Containing Polymers

| Polymer Class | Backbone Structure | Key Characteristics |

| Polyphosphates | Contains repeating P-O-P bonds | Linear or cyclic; structural basis for many biomolecules. wikipedia.orgresearchgate.net |

| Polyphosphoesters | Features phosphoester groups in the main chain | Known for biodegradability and biocompatibility. mdpi.comacs.org |

| Polyphosphazenes | Consists of a -P=N- backbone | High thermal stability and unique conformational flexibility. researchgate.netmdpi.com |

| Polyphosphonates | Contains C-P-O bonds in the repeating unit | Used in the development of fire-resistant materials. researchgate.net |

This table summarizes major classes of inorganic polymers where phosphate or phosphonate (B1237965) moieties are integral to the backbone, highlighting their fundamental structural features.

Polyphosphoric acid (PPA), a mixture of phosphoric acids including this compound, is a well-established catalyst in organic synthesis. sciencemadness.orgccsenet.org It functions as a strong mineral acid with powerful dehydrating properties. sciencemadness.orgatamanchemicals.com Its catalytic activity is utilized in a variety of reactions, including acylations, alkylations, condensations, and cyclizations. atamanchemicals.comnih.gov

Emerging research is focused on designing more efficient and reusable catalytic systems based on polyphosphates. A significant development is the creation of silica-supported polyphosphoric acid (PPA-SiO₂). tandfonline.com This transforms the homogenous PPA catalyst into a heterogeneous system that is easier to handle, can be separated from reaction mixtures by simple filtration, and can be reused multiple times without a significant loss of efficiency. nih.govtandfonline.com The design of these new systems leverages the intrinsic catalytic properties of PPA—its acidity and dehydrating power—while engineering the physical form to improve its practical application in chemical synthesis. tandfonline.com The unique cyclic structure of this compound is of interest for its potential in reactions that involve the transfer of phosphate or oxygen groups. ontosight.ai

Theoretical and Computational Advancements in Phosphorus Chemistry

Parallel to experimental work, theoretical and computational methods are providing unprecedented insight into the behavior of phosphorus compounds. These advancements are crucial for understanding complex phosphate systems and for designing new materials and catalysts from the ground up.

The behavior of polyphosphates in various environments is complex due to their high charge and tendency to interact with counter-ions and solvent molecules. rsc.org Predictive modeling is becoming an essential tool for unraveling these complexities. Computational models are being developed to describe and predict the dynamics of phosphates in diverse systems. researchgate.net

Different modeling approaches are being employed:

Geochemical Reaction Models: These have been used to create phosphate complexation models that describe the interactions of phosphates with mineral surfaces, such as iron oxides. nih.govinnowater.hu

Kinetic Models: In biological and biotechnological contexts, kinetic approaches are used to model intracellular polyphosphate accumulation and consumption, which is crucial for understanding phosphate dynamics. researchgate.netdtu.dk

Machine Learning and AI: Advanced algorithms, including artificial neural networks, are being used to predict phosphate concentrations in environmental systems with high accuracy, capturing non-linear and stochastic fluctuations that are difficult to predict with conventional models. monash.edu

A significant challenge in the computational modeling of phosphate reactions, such as hydrolysis, is the need for high-level quantum chemical theory and large basis sets to accurately describe the polarizable phosphorus atom and the highly charged nature of the transition states. rsc.org

Accurate molecular dynamics (MD) simulations of polyphosphates rely on precise force fields—the set of parameters that define the potential energy of the system. umich.edunih.gov Standard force fields have often been inadequate for polyphosphorylated molecules. umich.edu Consequently, a major research effort is underway to develop new and improved force fields specifically for phosphorus-containing compounds.

Key developments include:

AMBER: New parameters have been developed for polyphosphorylated compounds for use with the popular AMBER force field. These parameters, based on high-level molecular orbital calculations, show significantly improved agreement with quantum mechanics potential energy surfaces compared to older parameters. umich.edunih.gov

CHARMM: The CHARMM force field has been extended to enable the modeling of phosphates linked to other biomolecules like carbohydrates. nih.gov

ReaxFF: A reactive force field (ReaxFF) has been developed for phosphate-based glasses, which allows for the simulation of bond formation and dissociation, crucial for studying degradation and dissolution. nih.govaip.org

AMOEBA: A polarizable multipole-based force field has been developed for phosphate esters, which is better able to model the highly charged and polarizable nature of phosphate groups. acs.org

These specialized force fields, combined with computational methods like Density Functional Theory (DFT) and ab initio calculations, are enabling more accurate simulations of the structure, dynamics, and reactivity of complex phosphate systems. acs.org

Table 2: Advancements in Force Fields for Phosphate Systems

| Force Field | Development Focus | Key Improvement |

| AMBER | Parameterization for polyphosphorylated molecules (e.g., ADP, ATP). umich.edunih.gov | Improved accuracy of potential energy surfaces (RMSD of 0.62 kcal/mol vs 7.8 kcal/mol). umich.edunih.gov |

| CHARMM | Extension to phosphate and sulfate (B86663) groups linked to carbohydrates. nih.gov | Enables modeling of heterogeneous biomolecular systems containing phosphocarbohydrates. nih.gov |

| ReaxFF | Development for ternary phosphate-based bioactive glasses. nih.govaip.org | Allows simulation of reactive events like bond breaking/formation during dissolution. aip.org |

| AMOEBA | Polarizable model for dimethyl and trimethyl phosphate. acs.org | Accurately models highly charged and polarizable nature of phosphate groups. acs.org |

This table highlights recent, specific developments in major force fields to better accommodate the unique chemical properties of phosphate and polyphosphate compounds.

Exploration of Undiscovered Oligomeric and Polymeric Phosphate Architectures

Research is not limited to linear or simple cyclic polyphosphates. Scientists are actively exploring the synthesis of novel phosphate architectures with unique topologies and properties. This includes the creation of more complex oligomeric and polymeric structures. wikipedia.org

Future directions in this area include:

Cross-linked Networks: While most polyphosphates are linear or single rings, crosslinking is possible where a phosphate tetrahedron shares three oxygen corners, leading to sheet-like structures known as phyllosilicates. wikipedia.org The synthesis of such structures under controlled conditions is a significant challenge and an area of active research.

Novel Building Units: The combination of phosphate tetrahedra with other inorganic building blocks, such as in borophosphates, is leading to the discovery of novel framework structures with unprecedented topologies, including those with P-O-P linkages in new configurations. acs.org

Nanoparticles: New methods are being developed for the synthesis of stable polyphosphate nanoparticles. nih.gov These materials present the chemical properties of polyphosphates in a distinct physical form, opening up new possibilities for their application.

New Synthetic Methods: The exploration of undiscovered architectures is heavily dependent on the development of new synthetic routes. This includes not only traditional chemical synthesis google.com but also biotechnological approaches, where microorganisms can be used to produce polyphosphates of specific chain lengths. nih.gov

The ongoing exploration of these novel architectures promises to yield new materials with tailored properties, further expanding the scope and utility of phosphorus chemistry.

Integration of Inorganic and Organic Phosphate Chemistry for Hybrid Systems

The convergence of inorganic and organic chemistry has led to the development of hybrid systems that leverage the distinct properties of both domains. In this context, inorganic phosphates, such as polyphosphoric acids (which include this compound), serve as versatile building blocks and reagents for the creation of advanced hybrid materials. These materials feature covalent or strong ionic bonds between the inorganic phosphate moieties and organic components, resulting in systems with tailored functionalities for applications in catalysis, materials science, and biomedicine. academie-sciences.fr

The synthesis of these organic-inorganic hybrid materials generally falls into two categories: Class I, where the organic and inorganic components are linked by weak interactions (e.g., van der Waals or hydrogen bonds), and Class II, where they are connected by strong, covalent chemical bonds. academie-sciences.fr The integration of phosphate chemistry primarily focuses on creating robust Class II hybrids.

Polyphosphoric Acid in Organic Synthesis

Polyphosphoric acid (PPA) is a viscous liquid mixture of linear and cyclic polyphosphoric acids, including this compound. It is widely utilized in organic synthesis as a powerful dehydrating agent and a moderately strong acid catalyst, facilitating a variety of reactions that form the basis of creating complex organic molecules. ccsenet.orgresearchgate.net Its high viscosity and low nucleophilicity make it an effective medium for intramolecular cyclization and acylation reactions, which are fundamental steps in the synthesis of pharmaceuticals and other fine chemicals. ccsenet.orgsciencemadness.org

The role of PPA in these reactions is to promote the formation of new carbon-carbon and carbon-heteroatom bonds, effectively integrating the reactivity of the inorganic phosphate backbone to construct complex organic frameworks. researchgate.net For instance, PPA is instrumental in the Bischler–Napieralski reaction for synthesizing dihydroisoquinolines and in the Fischer indole (B1671886) synthesis. sciencemadness.org

Interactive Data Table: Applications of Polyphosphoric Acid in Organic Synthesis

| Reaction Type | Description | Resulting Organic Structure |

| Intramolecular Cyclization | PPA acts as a dehydrating agent to facilitate the formation of cyclic ketones from carboxylic acids. ccsenet.org | Cyclic Ketones |

| Acylation | Friedel-Crafts acylation reactions can be promoted by PPA to add acyl groups to aromatic rings. researchgate.net | Aromatic Ketones |

| Dehydration | Elimination of water from alcohols to form alkenes. | Alkenes |

| Heterocycle Synthesis | Used in various named reactions to construct nitrogen- and oxygen-containing heterocyclic rings. sciencemadness.orgsemanticscholar.org | Indoles, Isoquinolines, Benzofurans |

Organophosphorus Precursors for Hybrid Materials

A more direct approach to creating integrated hybrid systems involves the use of organophosphorus coupling molecules, such as phosphonic acids (R-PO(OH)₂) and monoalkylphosphoric acids (R-O-PO(OH)₂). These molecules act as bridges between inorganic materials (like metal oxides) and organic functional groups. academie-sciences.fr

The synthesis of these hybrids can be achieved through sol-gel processes or by direct surface modification of an inorganic support. academie-sciences.fr In the sol-gel method, organophosphorus precursors are co-condensed with metal alkoxides to create a homogeneously modified inorganic network. This approach prevents the self-condensation of the phosphorus-containing groups, which can be an issue with organosilane precursors, leading to highly stable and uniform materials. academie-sciences.fr

Surface modification, on the other hand, involves grafting organophosphorus molecules onto the surface of pre-formed inorganic nanoparticles or substrates. This technique is crucial for tailoring the surface properties of materials for applications in composites, separation technologies, and biomedical devices. academie-sciences.frihmc.us

Crystalline Organic-Inorganic Hybrid Metal Phosphates

A frontier in this field is the design and synthesis of crystalline organic-inorganic hybrid materials, which are analogous to metal-organic frameworks (MOFs). In these materials, inorganic phosphate or phosphite (B83602) groups act as high-valence building units that, along with organic ligands, connect metal nodes to form stable, porous frameworks. rsc.orgrsc.org

The incorporation of phosphate groups into these structures enhances their stability compared to traditional MOFs, particularly against stimuli like water, temperature, and varying pH. rsc.orgresearchgate.net These hybrid metal phosphates combine the structural diversity of organic linkers with the robustness of inorganic phosphate chemistry, opening avenues for new materials with applications in gas storage, separation, and catalysis. researchgate.net For example, hybrid zinc phosphites have been synthesized that exhibit extra-large channel windows and high thermal stability. rsc.org

The future outlook for these integrated systems points towards the development of multifunctional materials with precisely controlled structures and properties, bridging the gap between molecular chemistry and solid-state materials science.

Q & A

Q. How can researchers distinguish hexaphosphoric acid from structurally similar phosphoric acid derivatives in experimental settings?

To differentiate this compound (C₆H₁₈O₂₄P₆) from analogs like metaphosphoric or pyrophosphoric acids, employ structural characterization techniques such as:

- Nuclear Magnetic Resonance (NMR) : Analyze phosphate group coordination and inositol ring proton environments .

- X-ray Diffraction (XRD) : Resolve crystalline structures to confirm the hexakis(dihydrogen phosphate) arrangement .

- Elemental Analysis : Verify carbon-to-phosphorus ratios (6:6) via combustion or ICP-OES .

Q. What methodologies are recommended for synthesizing high-purity this compound and its salts?

Key steps include:

- Recrystallization : Purify barium salts (e.g., Ba₆(C₆H₆O₂₄P₆)) to remove impurities, followed by ion exchange to isolate the free acid .

- Analytical Validation : Confirm purity via titration (e.g., potentiometric methods for phosphate content) and FTIR to detect hydrolysis byproducts .

- Storage : Use airtight containers in cool, dry environments to prevent decomposition .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Training : Follow OSHA 1910.120(q) for spill management and PPE requirements (gloves, goggles, lab coats) .

- Storage : Avoid exposure to strong bases (e.g., NaOH) and store in ventilated areas away from combustibles .

- Decomposition Mitigation : Monitor for exothermic decomposition in aqueous solutions, which may release phosphoric acid .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying this compound stability under varying thermal conditions?

Advanced methodologies include:

- Thermogravimetric Analysis (TGA) : Track mass loss during controlled heating to identify decomposition thresholds (e.g., >100°C) .

- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes to map phase transitions or exothermic reactions .

- High-Performance Liquid Chromatography (HPLC) : Quantify degradation products (e.g., lower phosphoric esters) post-thermal stress .

Q. How should contradictory data regarding the decomposition pathways of this compound in aqueous solutions be reconciled?

Address discrepancies through:

- Controlled Replication : Standardize pH, temperature, and ionic strength across studies to isolate variables .

- Isotopic Labeling : Use ³¹P-labeled compounds to trace phosphate group dissociation via NMR .

- Meta-Analysis : Cross-reference historical data (e.g., Posternak’s vs. Neuberg’s formulations) with modern spectral evidence to resolve stoichiometric conflicts .

Q. What strategies can be employed to investigate the chelation properties of this compound with metal ions?

- Spectroscopic Titration : Monitor UV-Vis or fluorescence changes during metal addition (e.g., Fe³⁺, Ca²⁺) to determine binding constants .

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry at metal centers (e.g., octahedral vs. tetrahedral complexes) .

- Computational Modeling : Simulate ligand-metal interactions using DFT to predict affinity trends across the periodic table .

Methodological Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.